Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-
Description
"Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-" is a cysteine-derived conjugate featuring a 2-bromophenyl-substituted pyrrolidine-2,5-dione moiety. This compound combines the reactive thiol group of cysteine with a maleimide-like pyrrolidinyl-dioxo scaffold, making it a candidate for studying thiol-reactive probes or targeted drug delivery systems.
Properties
CAS No. |
1396966-29-2 |
|---|---|
Molecular Formula |
C13H13BrN2O4S |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
2-amino-3-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-7-3-1-2-4-9(7)16-11(17)5-10(12(16)18)21-6-8(15)13(19)20/h1-4,8,10H,5-6,15H2,(H,19,20) |
InChI Key |
JUHAVNXIAQKYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Br)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 2-bromophenyl derivatives under specific conditions. One common method is the coupling of cysteine with 2-bromophenyl acetic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The most relevant structural analog is S-{4-[1-(4-Nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4H-1,2,4-triazol-3-yl} ethanethioate (Compound 4a, ). Key differences include:
- Substituent on phenyl ring: Target compound: 2-bromophenyl (ortho-substituted halogen). Compound 4a: 4-nitrophenyl (para-substituted nitro group). Impact: Bromine is less electron-withdrawing than nitro, reducing polarization of the pyrrolidinyl-dioxo ring.
- Attached moiety: Target compound: Cysteine (thiol-containing amino acid). Compound 4a: Triazolyl ethanethioate (non-polar acetylated thioester). Impact: Cysteine’s free thiol and amino groups enhance aqueous solubility and enable protein conjugation, whereas the ethanethioate group in 4a favors lipophilicity.
Physicochemical Properties
† Predicted based on bromine’s deshielding effect compared to nitro groups.
Research Findings and Limitations
- Key Insight: Substituent position (ortho vs. para) and electronic nature (Br vs. NO₂) critically influence reactivity and physicochemical behavior.
- Data Gaps : Direct experimental data for the target compound (melting point, yield, NMR) are absent in the provided literature. Predictions are based on structural analogies and substituent effects.
- Synthesis Challenges : Ortho-substituted bromophenyl groups may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) to compensate for steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
